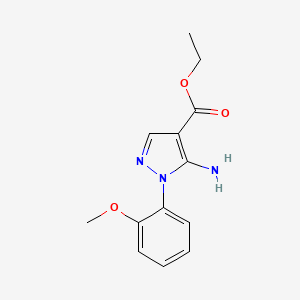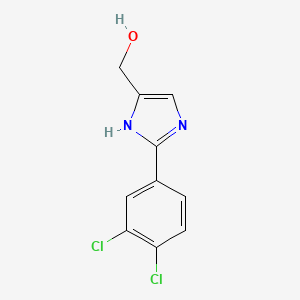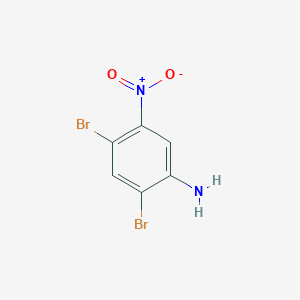
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a trifluoroacetimidoyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with trifluoroacetic acid and thionyl chloride. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to reflux conditions
Catalysts: None required, but sometimes a base like triethylamine is used to neutralize the by-products
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include:
Large-scale reactors: To handle the increased volume of reactants
Continuous flow systems: To improve efficiency and yield
Purification: Using techniques like recrystallization or chromatography to ensure high purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by various nucleophiles.
Oxidation and reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Coupling reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands.
Major Products
Substitution products: Depending on the nucleophile used, various substituted pyridines.
Oxidation products: Pyridine N-oxides.
Reduction products: Reduced pyridine derivatives.
Coupling products: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetimidoyl chloride group is highly reactive, allowing for the formation of various derivatives. The bromine atom on the pyridine ring facilitates cross-coupling reactions, enabling the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Bromo-2-pyridyl)thiourea
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 2-(5-Bromo-2-pyridyl)azo-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol
Uniqueness
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of chemical and pharmaceutical products.
Propiedades
Fórmula molecular |
C7H3BrClF3N2 |
|---|---|
Peso molecular |
287.46 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C7H3BrClF3N2/c8-4-1-2-5(13-3-4)14-6(9)7(10,11)12/h1-3H |
Clave InChI |
PNHZITGLVMZVAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)


![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)





![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)

